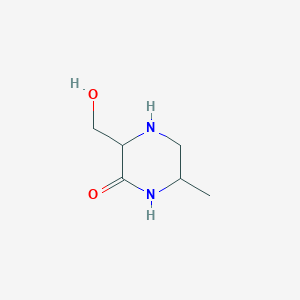
3-(Hydroxymethyl)-6-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-6-methylpiperazin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic compound that contains a piperazine ring with a hydroxymethyl group and a methyl group attached to it. HMP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its relatively simple synthesis method. 3-(Hydroxymethyl)-6-methylpiperazin-2-one is also readily available and inexpensive. However, one of the limitations of using 3-(Hydroxymethyl)-6-methylpiperazin-2-one in lab experiments is its limited solubility in some solvents. This can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(Hydroxymethyl)-6-methylpiperazin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazin-2-one and its potential applications in the field of medicinal chemistry and drug discovery.
In conclusion, 3-(Hydroxymethyl)-6-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific research community. It has potential applications in the field of medicinal chemistry and drug discovery and has been shown to have antibacterial, antifungal, and antiviral properties. While there are limitations to its use in lab experiments, 3-(Hydroxymethyl)-6-methylpiperazin-2-one has a number of advantages, including its relatively simple synthesis method and low cost. Further research is needed to fully understand the potential applications of 3-(Hydroxymethyl)-6-methylpiperazin-2-one in the field of medicine.
Métodos De Síntesis
The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis of 3-(Hydroxymethyl)-6-methylpiperazin-2-one is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-6-methylpiperazin-2-one has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have antibacterial, antifungal, and antiviral properties. 3-(Hydroxymethyl)-6-methylpiperazin-2-one has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
193217-35-5 |
|---|---|
Nombre del producto |
3-(Hydroxymethyl)-6-methylpiperazin-2-one |
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-7-5(3-9)6(10)8-4/h4-5,7,9H,2-3H2,1H3,(H,8,10) |
Clave InChI |
DSVKRHFJKUSXHM-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(=O)N1)CO |
SMILES canónico |
CC1CNC(C(=O)N1)CO |
Sinónimos |
Piperazinone, 3-(hydroxymethyl)-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



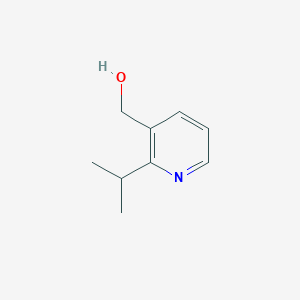
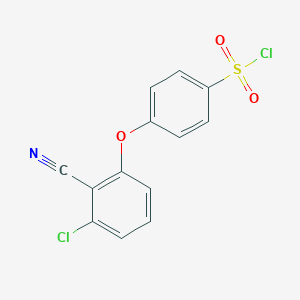
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
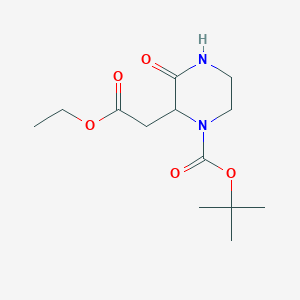
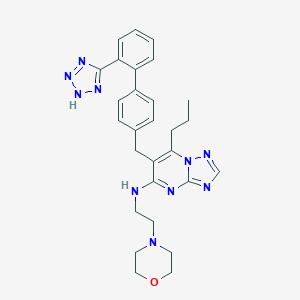


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
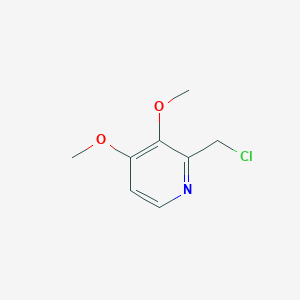
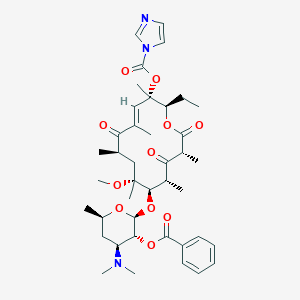

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
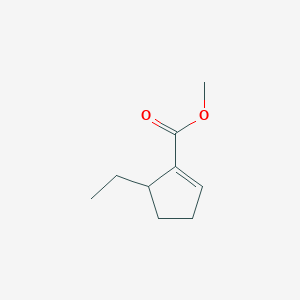
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)